molecular formula C20H16Cl2F3N3O4S3 B2969108 4-(N,N-bis(2-chloroethyl)sulfamoyl)-N-(4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)thiazol-2-yl)benzamide CAS No. 391220-46-5

4-(N,N-bis(2-chloroethyl)sulfamoyl)-N-(4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)thiazol-2-yl)benzamide

Cat. No. B2969108
CAS RN: 391220-46-5
M. Wt: 586.44
InChI Key: IBXCZFYMVXNWFQ-UHFFFAOYSA-N
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Description

4-(N,N-bis(2-chloroethyl)sulfamoyl)-N-(4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C20H16Cl2F3N3O4S3 and its molecular weight is 586.44. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis and Heterocyclic Chemistry

Research in organic synthesis has explored the synthesis of heterocyclic compounds that share some structural similarities with the target compound, focusing on thiazole and thiophene derivatives. For instance, efficient synthesis of benzo[d]thiazoles from beta-oxo thioamides using phenyliodine bis(trifluoroacetate) (PIFA) demonstrates the importance of thiazole and thiophene units in constructing complex heterocycles, which are crucial for developing various pharmaceuticals and materials (Huang et al., 2012). Such methodologies could potentially apply to the synthesis and functionalization of the target compound.

Materials Science

In materials science, the incorporation of thiophene and thiazole moieties, similar to those in the target compound, into polymers has been shown to significantly affect their optical and electronic properties. Transparent aromatic polyimides derived from thiophenyl-substituted benzidines, for example, exhibit high refractive indices and small birefringences, alongside good thermomechanical stabilities (Tapaswi et al., 2015). This suggests the potential use of the compound for the development of advanced materials with specific optical properties.

Pharmacological Applications

While excluding information related to drug use, dosage, and side effects as per the requirements, it's notable that compounds featuring sulfamoyl and benzamide groups, akin to the target molecule, have been explored for their biological activities. Specifically, aromatic sulfonamide inhibitors of carbonic anhydrases have shown promise in pharmacological studies, demonstrating the versatility of sulfonamide-containing compounds in medicinal chemistry (Supuran et al., 2013). This indicates potential research applications of the target compound in exploring new therapeutic agents.

properties

IUPAC Name

4-[bis(2-chloroethyl)sulfamoyl]-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl2F3N3O4S3/c21-7-9-28(10-8-22)35(31,32)13-5-3-12(4-6-13)18(30)27-19-26-15(14-2-1-11-33-14)16(34-19)17(29)20(23,24)25/h1-6,11H,7-10H2,(H,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBXCZFYMVXNWFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=C(SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCCl)CCCl)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2F3N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

586.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N,N-bis(2-chloroethyl)sulfamoyl)-N-(4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)thiazol-2-yl)benzamide

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